Ethoxy Regiochemistry (C4 vs. C6): Predicted Impact on Carbonic Anhydrase Isoform Selectivity Profile
CAS 2640815-67-2 bears the ethoxy substituent at the 4-position of the benzothiazole ring, whereas the clinically validated benchmark ethoxzolamide carries the ethoxy group at the 6-position . Published SAR studies on benzothiazole sulfonamides demonstrate that the position of ring substituents profoundly alters carbonic anhydrase (CA) isoform selectivity profiles. In a study of secondary sulfonamide derivatives with a benzothiazole scaffold tested against hCA I and hCA II, compounds with varying substitution patterns exhibited Ki values ranging from 0.09 to 56 nM against hCA II, with positional isomers producing selectivity shifts exceeding 10-fold [1]. Ethoxzolamide itself displays a 31-fold selectivity window between hCA VII (Ki = 0.8 nM) and hCA I (Ki = 25 nM) . Because the 4-ethoxy substitution in CAS 2640815-67-2 positions the ethoxy oxygen closer to the sulfonamide-binding region than the 6-ethoxy isomer, it is predicted to differentially engage the hydrophobic pocket residues that distinguish CA isoforms. No experimental head-to-head data exists for this specific comparison, making this a class-level inference based on established benzothiazole SAR [1].
| Evidence Dimension | Predicted CA isoform selectivity modulation via ethoxy regiochemistry (C4 vs C6) |
|---|---|
| Target Compound Data | Ethoxy at C4; no experimental hCA inhibition data available |
| Comparator Or Baseline | Ethoxzolamide (ethoxy at C6): Ki hCA I = 25 nM, hCA II = 8 nM, hCA IV = 93 nM, hCA VI = 43 nM, hCA VII = 0.8 nM |
| Quantified Difference | Not yet experimentally determined; class-level SAR predicts selectivity profile divergence based on positional substitution effects (≥10-fold Ki shifts reported between benzothiazole sulfonamide positional isomers) [1] |
| Conditions | Human carbonic anhydrase isoforms (I, II, IV, VI, VII); stopped-flow CO2 hydrase assay (ethoxzolamide data) |
Why This Matters
A researcher seeking isoform-selective CA inhibition cannot substitute the 6-ethoxy benchmark (ethoxzolamide) with the 4-ethoxy variant without experimental validation, as the positional shift is predicted to alter which isoforms are preferentially inhibited by an order of magnitude or more.
- [1] Öztürk C, Kalay E, Gerni S, Balci N, Tokali FS, Aslan ON, Polat E. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. J Enzyme Inhib Med Chem. 2016. Reports Ki values for hCA I and hCA II across 10 benzothiazole sulfonamide derivatives; positional substitution effects produce >10-fold Ki differences between analogs. View Source
